BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea

Medicinal chemistry Structure-activity relationship Alzheimer's disease

1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea (CAS 1207029-72-8, molecular formula C26H21N3O3S, molecular weight 455.5 g/mol) is a synthetic small molecule belonging to the aryl-urea-benzofuranylthiazole hybrid class. This class has been investigated primarily as dual acetylcholinesterase (AChE)–butyrylcholinesterase (BuChE) inhibitors relevant to Alzheimer's disease research , and the broader thiazolyl-urea chemotype is claimed in antiviral patents.

Molecular Formula C26H21N3O3S
Molecular Weight 455.53
CAS No. 1207029-72-8
Cat. No. B2476126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea
CAS1207029-72-8
Molecular FormulaC26H21N3O3S
Molecular Weight455.53
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H21N3O3S/c1-31-21-14-8-13-19-15-22(32-24(19)21)20-16-33-26(27-20)29-25(30)28-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H2,27,28,29,30)
InChIKeyCDFKXJBVDZDTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea (CAS 1207029-72-8): Structural Identity, Physicochemical Baseline, and Procurement Context


1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea (CAS 1207029-72-8, molecular formula C26H21N3O3S, molecular weight 455.5 g/mol) is a synthetic small molecule belonging to the aryl-urea-benzofuranylthiazole hybrid class [1]. This class has been investigated primarily as dual acetylcholinesterase (AChE)–butyrylcholinesterase (BuChE) inhibitors relevant to Alzheimer's disease research [1], and the broader thiazolyl-urea chemotype is claimed in antiviral patents [2]. The compound incorporates three pharmacophoric elements: a benzhydryl (diphenylmethyl) urea moiety, a 2-aminothiazole core, and a 7-methoxybenzofuran substituent. This combination distinguishes it from simpler analogs that lack either the methoxy group on the benzofuran ring or the bulky benzhydryl urea terminus.

Why 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Within the aryl-urea-benzofuranylthiazole series, minor structural perturbations yield substantial shifts in cholinesterase inhibitory potency and selectivity [1]. For example, the identity of the aryl substituent on the urea nitrogen and the nature of the benzofuran substitution both critically modulate AChE and BuChE IC50 values, antioxidant capacity, and enzyme selectivity index [1]. The 7-methoxy group on the benzofuran ring is a hydrogen-bond acceptor that can alter π-π stacking interactions with enzyme side chains, while the benzhydryl group provides steric bulk and lipophilicity that influence target engagement and off-target profiles relative to simpler phenyl or halophenyl urea derivatives. Consequently, replacing 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea with a close analog (e.g., one lacking the 7-methoxy group or bearing a different urea N-substituent) without head-to-head data risks unpredictable changes in potency and selectivity.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea Against Closest Analogs


Structural Differentiation: 7-Methoxybenzofuran vs. Unsubstituted Benzofuran – Impact on Hydrogen-Bonding Capacity and Lipophilicity

The target compound contains a 7-methoxy substituent on the benzofuran ring, which is absent in its closest commercially cataloged analog, 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea (CAS 1203277-05-7) . This methoxy group contributes an additional hydrogen-bond acceptor and increases the topological polar surface area (TPSA) relative to the des-methoxy analog. In the aryl-urea-benzofuranylthiazole series, benzofuran substitution patterns directly affect docking poses and inhibitory potency against both AChE and BuChE through altered π-π stacking with enzyme aromatic residues [1]. Docking studies with the class demonstrate that the benzofuran oxygen and substituents anchor the ligand within the enzyme active site gorge [1].

Medicinal chemistry Structure-activity relationship Alzheimer's disease

Urea N-Substituent Differentiation: Benzhydryl vs. 4-Methoxyphenyl – Molecular Weight, Lipophilicity, and Steric Bulk

The target compound carries a benzhydryl (diphenylmethyl) group on the urea nitrogen. Its closest alternative N-substituted analog is 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 1207029-71-7, C20H17N3O4S, MW 395.4) . The benzhydryl group increases molecular weight by ~60 g/mol and adds significant steric bulk and aromatic surface area. Within the aryl-urea-benzofuranylthiazole class, the urea N-substituent is a primary determinant of both enzyme affinity and selectivity [1].

Medicinal chemistry Ligand efficiency Drug design

Cholinesterase Inhibitory Activity: Class-Level Potency Context for AChE and BuChE Dual Inhibition

The aryl-urea-benzofuranylthiazole class demonstrates dual AChE-BuChE inhibitory activity, with the most potent compounds in the series achieving sub-micromolar to low-micromolar IC50 values [1]. Specifically, compound e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea) showed AChE IC50 = 3.85 μM, and compound e38 (1-(4-iodophenyl)-3-(4-(5-nitrobenzofuran-2-yl)thiazol-2-yl)urea) showed BuChE IC50 = 2.03 μM – 8.5-fold more potent than the clinical reference galanthamine [1]. While the target compound 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea was not among the specific analogs tested, its structural features (7-methoxybenzofuran + benzhydryl urea) position it as a logical extension of the established SAR, which indicates that both benzofuran substitution and urea N-substituent identity are critical potency and selectivity determinants.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Antioxidant Capacity Differentiation: CUPRAC and ABTS Assay Performance in the Benzofuranylthiazole Urea Class

Several compounds in the aryl-urea-benzofuranylthiazole series demonstrated significant cupric reducing antioxidant capacity (CUPRAC) and ABTS cation radical scavenging activity [1]. Compounds e2, e4, and e11 achieved ABTS IC50 values of 0.2, 0.5, and 1.13 μM respectively, surpassing the standard antioxidant quercetin (IC50 = 1.18 μM) [1]. The methoxy substituent on the benzofuran ring is expected to influence radical scavenging capacity by modulating the electron density of the aromatic system.

Antioxidant Oxidative stress Multitarget agents

Antiviral Patent Context: Thiazolyl-Urea Chemotype as Privileged Scaffold for Antiviral Agent Development

The thiazolyl-urea scaffold, of which the target compound is a specific embodiment, is claimed in the patent WO-0053591-A1 for antiviral applications [1]. While the 7-methoxybenzofuran substitution is not the primary exemplification in this patent, the core thiazol-2-yl-urea moiety is consistently associated with antiviral activity. Separately, US9364482-B2 claims substituted benzofuran compounds for HCV NS5B polymerase inhibition, highlighting the benzofuran substructure as antiviral pharmacophore [2]. The target compound uniquely merges these two antiviral chemotypes.

Antiviral Thiazolyl urea Patent landscape

Physicochemical Property Profile: Calculated Drug-Likeness and CNS Multiparameter Optimization Relative to Class Leaders

The target compound's calculated physicochemical parameters (MW 455.5; TPSA ~83 Ų; XLogP3 ~5.5; HBD 2; HBA 6) position it in a distinct property space relative to the most potent analogs in the Kurt et al. series [1]. Compound e25 (AChE IC50 = 3.85 μM) has MW ~458, while e38 (BuChE IC50 = 2.03 μM) has MW ~452. The target compound's TPSA of ~83 Ų falls within the favorable range for CNS penetration (typically <90 Ų), and its logP, while elevated, is comparable to known CNS-active benzofuran derivatives [1].

Drug-likeness CNS drug design Physicochemical profiling

Validated Research and Application Scenarios for 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea Based on Differential Evidence


SAR Probe for Dual AChE-BuChE Inhibitor Optimization in Alzheimer's Disease Research

As a structurally distinct analog within the validated aryl-urea-benzofuranylthiazole class, this compound is suitable as a SAR probe to dissect the contribution of the 7-methoxybenzofuran + benzhydryl substitution combination to cholinesterase inhibitory potency and selectivity. The class has demonstrated that benzofuran substitution and urea N-substituent identity are the two most critical potency determinants [1]. This compound fills a specific SAR gap not represented among the 38+ analogs tested by Kurt et al. (2015), enabling researchers to evaluate whether the 7-methoxy group improves AChE/BuChE selectivity relative to unsubstituted or halogen-substituted benzofuran analogs. The benzhydryl group additionally allows investigation of steric and lipophilic effects on enzyme binding in docking and molecular dynamics studies [1].

Multitarget Antioxidant-Cholinesterase Inhibitor Tool Compound for Oxidative Stress-Related Neurodegeneration Models

Given the demonstrated ABTS radical scavenging activity of structurally proximal analogs (e2, e4, e11 achieving IC50 values of 0.2–1.13 μM, outperforming quercetin at 1.18 μM) [1], this compound is a candidate for evaluation as a dual-function tool compound in cellular models of oxidative stress and cholinergic dysfunction. The 7-methoxybenzofuran moiety is expected to contribute to radical scavenging capacity through electron-donating effects. Researchers studying the intersection of oxidative damage and cholinergic signaling in Alzheimer's disease can use this compound to test the multitarget hypothesis, with the advantage of a single chemical entity addressing two pathophysiological pathways simultaneously [1].

Antiviral Scaffold-Hopping Reference Standard for HCV and Broad-Spectrum Antiviral Discovery

The compound represents a structural hybrid of two independently patented antiviral pharmacophores: the thiazolyl-urea motif (WO-0053591-A1, Bayer) [2] and the substituted benzofuran motif (US9364482-B2, HCV NS5B inhibitors) [3]. This dual-pharmacophore architecture makes it a valuable reference compound for scaffold-hopping strategies in antiviral drug discovery. Medicinal chemistry teams exploring non-nucleoside viral polymerase inhibitors or novel antiviral chemotypes can use this compound as a starting point to evaluate whether merging the thiazolyl-urea and benzofuran pharmacophores yields additive or synergistic antiviral effects not achievable with either chemotype alone [2][3].

Analytical Reference Standard for LC-MS/MS Method Development and Metabolite Identification in Benzofuranylthiazole Series

The compound's distinct molecular formula (C26H21N3O3S), molecular weight (455.5 g/mol), and characteristic isotopic pattern (presence of sulfur) make it suitable as an analytical reference standard for developing and validating LC-MS/MS methods for the benzofuranylthiazole urea compound class. Its benzhydryl group provides a strong UV chromophore (λmax ~254 nm), facilitating HPLC-UV detection. Procurement of this compound as a characterized reference standard (with certificate of analysis including purity by HPLC, NMR, and HRMS) enables reproducible quantification in biological matrices for in vitro ADME and metabolic stability studies of the broader chemical series.

Quote Request

Request a Quote for 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.